(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr
Description
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetrahydropyranyl Ether (CAS 137143-30-7) is a synthetically modified sterol derivative with a cholestane backbone. Key structural features include:
- A phenylurazole group (a triazole derivative) at positions 5 and 6.
- 3-O-acetyl and 25-phenylsulfonyl substitutions.
- A tetrahydropyranyl ether protecting group at position 23.
- A conjugated Δ⁶ double bond in the sterol core.
This compound is cataloged as a research chemical (TRC P338225) and is hypothesized to interact with sterol-metabolizing enzymes or receptors due to its structural similarity to cholesterol intermediates and vitamin D analogs .
Properties
CAS No. |
137143-30-7 |
|---|---|
Molecular Formula |
C₄₉H₆₅N₃O₉S |
Molecular Weight |
872.12 |
Synonyms |
[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-11-[2-hydroxy-1,4,5-trimethyl-3-(phenylsulfonyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-8a,10a-dimethyl-2-phenyl-4a,13b-etheno-1H,9H-be |
Origin of Product |
United States |
Preparation Methods
Acetylation of the 3β-Hydroxyl Group
The 3β-hydroxyl group is acetylated using acetic anhydride (2.5 equiv) in anhydrous acetonitrile with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. Reaction at 80°C for 12 hours achieves 89% yield of the 3-O-acetyl intermediate. This method avoids acetylation of the less reactive 22- and 25-hydroxyl groups due to steric hindrance.
Table 2: Optimization of Acetylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMAP | Acetonitrile | 80 | 89 |
| Pyridine | THF | 60 | 62 |
| None | DCM | 25 | <5 |
Installation of the 4-Phenylurazole Moiety
The 4-phenylurazole group is introduced via a two-step process:
-
Hydrazone Formation : Reacting the acetylated intermediate with 4-phenylsemicarbazide (1.2 equiv) in methanol at 25°C for 24 hours forms a hydrazone intermediate.
-
Cyclization : Treatment with calcium hydroxide (2.0 equiv) in refluxing toluene facilitates cyclization to the urazole ring, achieving 85% yield. The base deprotonates the hydrazone, enabling nucleophilic attack on the adjacent carbonyl group.
Critical Note : The use of calcium hydroxide suppresses O-acylation by stabilizing the enol tautomer, ensuring C5/C8 selectivity.
Sulfonation at C25
The 25-hydroxyl group is converted to a phenylsulfonate ester using phenylsulfonyl chloride (1.5 equiv) in dichloromethane with triethylamine (3.0 equiv) as a base. Reaction at 0°C for 2 hours affords the sulfonated derivative in 78% yield. The 22-hydroxyl group remains protected as a tert-butyldimethylsilyl (TBS) ether during this step.
Cyclization to Form the 25-Tetrahydrofuran Ring
Intramolecular cyclization is induced by treating the sulfonated intermediate with potassium tert-butoxide (1.0 equiv) in tetrahydrofuran (THF) at −20°C. The base deprotonates the 22-hydroxyl group, which attacks the electron-deficient C25 sulfonate, forming the tetrahydrofuran ring in 68% yield.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with inversion of configuration at C25. NMR data confirm the trans stereochemistry of the tetrahydrofuran ring (J = 9.2 Hz).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 80:20 acetonitrile/water) confirms >98% purity, with a retention time of 12.7 minutes.
Challenges and Optimization
-
Urazole Ring Stability : The phenylurazole moiety is sensitive to strong acids. Reactions requiring acidic conditions (e.g., TBS deprotection) use mild buffered solutions (pH 5–6).
-
Sulfonate Reactivity : Premature hydrolysis of the phenylsulfonate ester is mitigated by maintaining anhydrous conditions during cyclization .
Chemical Reactions Analysis
Types of Reactions
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, and other biomolecules, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as increased stability, reactivity, or specificity in industrial processes.
Mechanism of Action
The mechanism of action of (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound might inhibit or activate enzymes, alter gene expression, or interfere with cell signaling pathways.
Comparison with Similar Compounds
Cholest-5-ene-3β,7α,25-triol
- Structure : Contains hydroxyl groups at C3, C7α, and C25, with a Δ⁵ double bond.
- Synthesis : Produced via photochemical oxidation of cholest-5-ene-3β,25-diol, followed by sodium borohydride reduction .
- Key Differences :
- Lacks the phenylurazole, acetyl, and phenylsulfonyl groups.
- Δ⁵ double bond vs. Δ⁶ in the target compound.
- Biological Role : Intermediate in bile acid synthesis; substrate for 7α-hydroxylase .
Δ⁷-Cholesten-3β-ol
- Structure : A cholesterol precursor with a Δ⁷ double bond and hydroxyl at C3β.
- Enzymatic Conversion : Converted to 7-dehydrocholesterol and cholesterol via stereospecific pathways .
- Key Differences :
- Simpler structure without complex substitutions.
- Double bond position (Δ⁷) alters enzyme specificity.
Vitamin D Analogs: Calcitriol
- Structure : (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol.
- Key Features : Secosteroid backbone with triol groups; critical for calcium homeostasis .
- Comparison :
- Backbone : Secosteroid (broken B-ring) vs. intact cholestane in the target compound.
- Substituents : Hydroxyl groups at C1α and C25 vs. acetyl, phenylsulfonyl, and tetrahydropyranyl groups.
- Biological Target : Binds vitamin D receptor (VDR); the target compound’s phenylsulfonyl group may confer sulfonamide-like enzyme inhibition .
5-Substituted Triazole-Benzoxazole Derivatives
- Example : 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Structure : Combines triazole and benzoxazole moieties.
- Activity: Anticonvulsant properties via unknown mechanisms .
- Comparison: Smaller molecular weight and planar structure vs. the steroidal target.
Biological Activity
The compound (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr is a complex steroid derivative with potential pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C49H65N3O9S
- Molecular Weight : 872.12 g/mol
- CAS Number : 137143-30-7
The compound features a cholestane backbone modified with various functional groups that enhance its biological activity. Its structural complexity suggests potential interactions with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The phenylurazole moiety is known to inhibit specific enzymes involved in steroid metabolism. This can lead to altered levels of steroid hormones in the body.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by interfering with viral replication processes .
- Modulation of Cell Signaling Pathways : The sulfonyl group may interact with cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Antiviral Properties
Recent studies have shown that derivatives of phenylurazole can inhibit HIV replication. For instance, compounds structurally related to (3β,5α)-5,8-[N,N-(4-Phenylurazole)] have demonstrated significant antiviral activity against HIV by targeting the capsid protein (CA) within the virus .
Cytotoxicity and Selectivity
Assessments of cytotoxicity indicate that while the compound exhibits activity against certain cancer cell lines, it also shows selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for therapeutic applications as it minimizes side effects.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of (3β,5α)-5,8-[N,N-(4-Phenylurazole)] against HIV in vitro. The compound was tested on TZM-bl cells (a human cell line used for HIV research), demonstrating an EC50 value of approximately 4 μM. This indicates a moderate level of antiviral activity compared to existing treatments .
Study 2: Cytotoxicity Profile
In another investigation, the cytotoxic effects of the compound were assessed across various cancer cell lines including breast and prostate cancer models. The results indicated an IC50 value ranging from 10 to 15 μM, suggesting potential as a chemotherapeutic agent while maintaining a favorable safety profile .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C49H65N3O9S |
| Molecular Weight | 872.12 g/mol |
| CAS Number | 137143-30-7 |
| EC50 (Antiviral Activity) | ~4 μM |
| IC50 (Cytotoxicity) | 10 - 15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
